Ethyl 4-((2-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

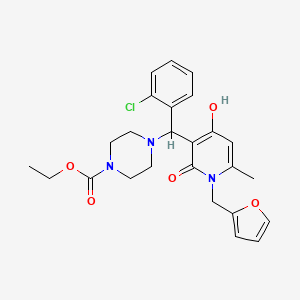

Ethyl 4-((2-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a structurally complex piperazine derivative characterized by three key moieties:

- A piperazine core substituted with an ethyl carboxylate group.

- A 2-chlorophenyl group attached via a methylene bridge.

- A 1,2-dihydropyridin-2-one ring functionalized with a furan-2-ylmethyl group at position 1, a hydroxyl group at position 4, and a methyl group at position 4.

This compound’s unique architecture combines aromatic, heterocyclic, and polar functional groups, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name |

ethyl 4-[(2-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(19-8-4-5-9-20(19)26)22-21(30)15-17(2)29(24(22)31)16-18-7-6-14-34-18/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJLLPBJGZLUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a compound with significant potential in pharmacology, particularly due to the presence of the piperazine and pyridine moieties that are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining several pharmacologically relevant subunits:

- Piperazine Ring : Known for its role in various drug formulations, enhancing solubility and bioavailability.

- Pyridine Derivative : Associated with anti-inflammatory and analgesic properties.

- Furan Moiety : Contributes to the compound's reactivity and biological interactions.

Structural Formula

The structural formula can be represented as follows:

Pharmacological Properties

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in preclinical models.

- Antioxidant Activity : The furan and pyridine components contribute to its ability to scavenge free radicals.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The piperazine ring interacts with neurotransmitter receptors, potentially influencing mood and cognition.

- The furan moiety may enhance cellular uptake and bioactivity through metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

- Formation of the Piperazine Ring : Using appropriate amines and carboxylic acids.

- Introduction of the Furan Moiety : Through cyclization reactions involving furan derivatives.

- Chlorination Step : To introduce the 2-chlorophenyl group.

Summary of Synthesis Steps

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Cyclization | Piperazine derivatives |

| 2 | Alkylation | Furan derivatives |

| 3 | Chlorination | Chlorinated phenols |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For example:

- A study demonstrated that similar compounds showed cytotoxicity against various cancer cell lines, with IC50 values as low as 4.36 µM against HCT 116 colon cancer cells. The proposed mechanism involves inhibition of key signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection:

- In vitro studies suggest that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxins. Mechanisms include modulation of neuroinflammatory responses and enhancement of endogenous antioxidant defenses.

Antioxidant Properties

The antioxidant activity of this compound is crucial for preventing oxidative stress-related diseases:

- Similar derivatives have demonstrated significant antioxidant properties, with IC50 values ranging from 10–20 µg/mL against free radicals such as DPPH and ABTS.

Case Study 1: Anticancer Efficacy

In a study conducted by Yasuda et al., several piperazine derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited potent activity against various tumor cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest. This study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotective Properties

A publication in MDPI explored the neuroprotective potential of related compounds through in vivo models. Results indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease, showcasing their therapeutic potential for neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Aromatic Substitution: The target compound’s 2-chlorophenyl group differs from the 2-fluorophenyl in and 3-chlorophenyl in . Halogen position and type influence electronic properties and binding affinity.

Heterocyclic Moieties: The dihydropyridinone ring in the target compound contrasts with the pyridazinone in and triazole in . Dihydropyridinones are less common in literature but may offer improved metabolic stability compared to pyridazinones .

Functional Groups: The furan-2-ylmethyl group in the target compound introduces a heteroaromatic system, which may enhance lipophilicity and π-π stacking interactions. Hydroxy and methyl groups on the dihydropyridinone ring could impact solubility and steric hindrance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-((2-chlorophenyl)...carboxylate, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling substituted dihydropyridines with chlorophenyl and piperazine derivatives. Key steps include:

- Step 1 : Formation of the dihydropyridinone core via cyclization under acidic/basic conditions.

- Step 2 : Alkylation of the furan-2-ylmethyl group using reagents like NaH in DMF .

- Step 3 : Piperazine-carboxylate coupling via nucleophilic substitution.

- Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperatures (40–80°C), and catalysts (e.g., KCO) for yield improvements. Monitor purity via HPLC .

Q. How can structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm; dihydropyridinone carbonyl at ~170 ppm) .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm, hydroxyl at ~3200 cm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the molecular formula .

Q. What are the stability considerations for this compound under laboratory conditions?

- Stability Tests :

- pH Sensitivity : Perform accelerated degradation studies (pH 1–13) to identify hydrolysis-prone sites (e.g., ester or amide bonds) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for piperazine derivatives) .

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows absorbance in the 300–400 nm range .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to receptors like serotonin 5-HT (common for piperazine derivatives) .

- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) with GROMACS .

- QSAR Models : Corrogate substituent effects (e.g., 2-chlorophenyl vs. fluorophenyl analogs) on activity .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar compounds?

- Case Study : If analog A shows higher potency than analog B despite structural similarity:

- Step 1 : Validate purity (HPLC, elemental analysis) to rule out impurities .

- Step 2 : Compare binding kinetics (SPR or ITC) to confirm target affinity differences .

- Step 3 : Assess metabolic stability (e.g., liver microsome assays) to identify pharmacokinetic variability .

Q. How can regioselective modifications enhance the compound’s pharmacological profile?

- Targeted Modifications :

- Piperazine Ring : Replace ethyl carboxylate with methyl or tert-butyl groups to alter lipophilicity (logP) .

- Dihydropyridinone Core : Introduce electron-withdrawing groups (e.g., -CF) to stabilize the enol tautomer and enhance H-bonding .

- Furan Methyl Group : Substitute with thiophene to test π-π stacking effects .

Q. What methods quantify interactions between this compound and cytochrome P450 enzymes?

- Protocol :

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 substrate dibenzylfluorescein) with human liver microsomes .

- LC-MS/MS : Measure metabolite formation (e.g., hydroxylated derivatives) to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.